N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine
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Overview
Description
N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a unique structure that combines a triazole ring with a pyridazine ring, making it a valuable scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine typically involves the formation of the triazole and pyridazine rings followed by their fusion with an azetidine moiety. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis . This method demonstrates good functional group tolerance and yields the target compound efficiently.
Industrial Production Methods
Industrial production of this compound may leverage scalable microwave-assisted synthesis techniques to ensure high yields and purity. The use of microwave irradiation not only reduces reaction times but also minimizes the need for hazardous reagents, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the azetidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols
Scientific Research Applications
N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine involves its interaction with specific molecular targets and pathways. The triazole and pyridazine rings allow the compound to form hydrogen bonds and other interactions with target receptors, influencing their activity. This compound may act as an enzyme inhibitor, modulating the activity of enzymes involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits activities such as acting as RORγt inverse agonists and JAK inhibitors.
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: Used as a ligand in catalytic reactions.
Uniqueness
N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is unique due to its combination of triazole and pyridazine rings with an azetidine moiety. This structure provides a versatile scaffold for drug design, allowing for the development of compounds with specific biological activities and improved pharmacokinetic properties.
Properties
IUPAC Name |
N-benzyl-N-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-20(9-13-5-3-2-4-6-13)14-10-21(11-14)16-8-7-15-18-17-12-22(15)19-16/h2-8,12,14H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCACXKOFCKOPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CN(C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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